REACTION_CXSMILES
|
O.O1CCOCC1.Cl.[OH:9][N:10]1[C:14](=[O:15])[CH2:13][C:12]2([CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[C:11]1=[O:21].[C:22]([O:26][C:27](SC1N=C(C)C=C(C)N=1)=[O:28])([CH3:25])([CH3:24])[CH3:23]>C(OCC)C.CCCCCC.C(N(CC)CC)C>[C:22]([O:26][C:27]([N:18]1[CH2:17][CH2:16][C:12]2([C:11](=[O:21])[N:10]([OH:9])[C:14](=[O:15])[CH2:13]2)[CH2:20][CH2:19]1)=[O:28])([CH3:25])([CH3:24])[CH3:23] |f:2.3,5.6|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
8.35 g
|
Type
|
reactant
|
Smiles
|
Cl.ON1C(C2(CC1=O)CCNCC2)=O
|
Name
|
diethyl ether n-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC.CCCCCC
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)SC1=NC(=CC(=N1)C)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual oil was evaporated in 100 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
To the solution was added 100 ml of a saturated aqueous solution of sodium hydrogencarbonate
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 50 ml of 1N hydrochloric acid and water, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
by evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
to leave an oil
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CC(N(C2=O)O)=O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |